molecular formula C7H14N2O B2987358 3,3-Dimethyl-1,4-diazepan-2-one CAS No. 933689-98-6

3,3-Dimethyl-1,4-diazepan-2-one

Cat. No.: B2987358
CAS No.: 933689-98-6
M. Wt: 142.202
InChI Key: JWVMDEWTTFVQQL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-diazepan-2-one (CAS RN: 933689-98-6) is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . This chemical belongs to the 1,4-diazepan-2-one family, a privileged scaffold in medicinal chemistry known for its versatile role in drug discovery. The structure features a seven-membered diazepane ring with a keto group at the 2-position and two methyl groups at the 3-position, as represented by the SMILES notation CC1(C(=O)NCCCN1)C . As a key synthetic intermediate or building block, this compound is valuable for researching novel biologically active molecules . Researchers utilize this diazepanone core to develop and optimize compounds for various pharmacological applications. The product requires careful handling and storage, sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-3-5-9-7/h9H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMDEWTTFVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933689-98-6
Record name 3,3-dimethyl-1,4-diazepan-2-one
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Synthetic Methodologies and Reaction Pathways for 3,3 Dimethyl 1,4 Diazepan 2 One and Its Derivatives

Retrosynthetic Analysis of 1,4-Diazepanone Scaffolds

Retrosynthetic analysis of the 1,4-diazepanone scaffold primarily involves disconnections of the two key bonds within the seven-membered ring: the amide bond and the C-N amine bond. The most common strategies hinge on disconnecting the amide bond (C2-N1) or the N4-C5 bond, which simplifies the target molecule into more readily available linear precursors.

A typical retrosynthetic approach would involve:

Amide Bond Disconnection: This is the most frequent strategy, leading back to an N-substituted-1,2-diaminoethane derivative and a suitable three-carbon acylating agent. For the 3,3-dimethyl derivative, this would be a precursor containing the gem-dimethyl group at the alpha-position to the carboxylic acid function.

Cyclization at N1 or N4: Another key disconnection is one of the C-N bonds of the ethylenediamine (B42938) moiety. This leads to a linear amidoamine precursor, which can undergo intramolecular cyclization. For instance, a precursor containing a terminal amine and an amide with a leaving group on the N-alkyl chain can be cyclized to form the diazepanone ring.

Modular approaches have also been developed for related scaffolds like 1,4-diazepanes, where different building blocks can be combined to create diversity in the final structure. rsc.org This building-block strategy is conceptually applicable to 3,3-Dimethyl-1,4-diazepan-2-one, allowing for variations in substituents on the nitrogen atoms.

Classical and Contemporary Synthetic Routes to the this compound Core

The synthesis of the 1,4-diazepan-2-one (B1253349) core is achieved through several routes, primarily centered on the formation of the seven-membered ring.

The formation of seven-membered rings is often entropically disfavored, making the choice of cyclization strategy crucial. conicet.gov.ar Several methods have been successfully employed for the synthesis of diazepanone scaffolds.

One notable, albeit unexpected, route to a diazepanone ring involved a thermally promoted nucleophilic attack. mdpi.com In an attempt to synthesize muraymycin analogues, an undesired Fmoc deprotection followed by a spontaneous cyclization furnished a caprazamycin-like seven-membered diazepanone ring in a surprisingly good yield. mdpi.com The reaction likely proceeds through the in-situ generated primary amine attacking a tert-butyl ester moiety at elevated temperatures. mdpi.com This highlights that under specific conditions, direct intramolecular amidation can be an effective, if sometimes serendipitous, method for constructing the diazepanone core. mdpi.com

Tandem N-acyliminium ion cyclization–nucleophilic addition represents a more designed and powerful strategy for creating fused 1,4-diazepanone systems. conicet.gov.ar This method involves the acid-mediated formation of a cyclic N-acyliminium ion from a peptide-based precursor, which then undergoes cyclization. conicet.gov.ar While often used for five- and six-membered rings, this approach has been studied for the formation of seven-membered rings as well. conicet.gov.ar

Reaction Summary: Unexpected Diazepanone Formation
Precursor N-Fmoc protected uridine (B1682114) derivative with a 6'-amino linker and a 7'-tert-butyl ester (Precursor 4 in the source)
Reaction Supposedly facile ester cleavage
Conditions High temperature, extended reaction period (5 days)
Product Caprazamycin-like seven-membered diazepanone ring (Compound 6 in the source)
Yield 41%
Source: mdpi.com

A common and logical pathway to 1,4-diazepanones involves the cyclization of a linear precursor that already contains the basic amidoamine structure. These transformations typically involve the formation of the final amide or amine bond to close the ring.

One such strategy is the intramolecular aza-Michael addition. A one-pot synthetic method for indole/pyrrole-fused 1,4-diazepanone scaffolds has been developed using a sequential amide coupling followed by an intramolecular aza-Michael addition of 1H-indole/pyrrole-2-carboxylic acids with specific allylamines. nih.gov This demonstrates the utility of creating an amidoamine precursor in situ, which then undergoes a ring-closing reaction.

Another powerful intramolecular transformation is reductive aminocarbonylation. The use of a nickel catalyst allows for the intramolecular reductive aminocarbonylation of haloaryl-tethered nitroarenes to create dibenzodiazepinone structures, which are fused 1,4-diazepanones. rsc.org This method efficiently combines a reduction and a carbonylation-cyclization step, avoiding the pre-functionalization of the nitro group to an amine. rsc.org

Introducing chirality into the this compound scaffold can be achieved through several strategies. The gem-dimethyl group at the C3 position precludes chirality at that center. However, substituents at other positions (C5, C6, C7) or on the nitrogen atoms can introduce stereocenters. Furthermore, the seven-membered ring itself can exhibit conformational chirality (atropisomerism), a known feature of related diazepam structures, even in the absence of a traditional chiral center. researchgate.net

Key strategies for stereoselective synthesis include:

Use of Chiral Pool Precursors: A straightforward method is to start the synthesis from readily available chiral molecules. For example, the synthesis of a chiral 1,4-diazepan-2-one moiety for the antibiotic liposidomycin began with L-ascorbic acid to control the stereochemistry. rsc.org Similarly, chiral amino acids can serve as precursors to introduce stereocenters into the diazepanone backbone.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity during the synthesis. While specific examples for this compound are not prevalent, general methods for asymmetric synthesis are applicable. For instance, asymmetric reduction of a ketone precursor or an asymmetric C-H functionalization on the diazepanone ring could establish stereocenters. nih.govacs.org Biocatalysis, using enzymes like alcohol dehydrogenases, offers excellent stereoselectivity and is a powerful tool for producing chiral intermediates for complex molecules. acs.org

Diastereoselective Reactions: If a stereocenter is already present in a precursor, subsequent reactions can be directed to form a specific diastereomer. The inherent conformational preferences of the seven-membered ring can influence the stereochemical outcome of reactions. iucr.org

The conformational chirality of the diazepine (B8756704) ring is a significant factor. For diazepam and its 3,3-dimethyl substituted analogues, the molecule exists as an equilibrium of two chiral (P and M) conformers. researchgate.net The selective binding of these conformers to biological targets underscores the importance of understanding and controlling the three-dimensional structure of these rings. researchgate.net

Advanced Synthetic Techniques and Process Optimization

To move from laboratory-scale synthesis to industrial production, efficiency, scalability, and safety become paramount. Modern techniques like flow chemistry are being increasingly applied to the synthesis of heterocyclic compounds.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of pharmaceutical intermediates. mdpi.comscielo.br These benefits are particularly relevant for challenging reactions often required for heterocyclic synthesis.

Advantages of Flow Chemistry:

Enhanced Safety: Hazardous reagents or highly exothermic reactions can be handled more safely due to the small reaction volumes at any given time. njbio.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. scielo.br

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. scielo.br

Access to Novel Reaction Conditions: Flow reactors can safely operate at high pressures and temperatures, allowing the use of superheated solvents to accelerate reactions dramatically. njbio.comacs.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of heterocyclic compounds, including derivatives of this compound. This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave synthesis can be particularly advantageous in multi-step reaction sequences, enabling the rapid generation of a library of analogs for screening purposes.

Chemical Transformations and Derivatization of the this compound Moiety

The this compound core possesses multiple reactive sites that allow for a wide range of chemical modifications. These transformations are instrumental in fine-tuning the physicochemical properties and biological activities of the resulting derivatives.

Oxidation Reactions Leading to N-Oxides and Other Derivatives

The nitrogen atoms of the diazepan-2-one ring are susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxides. The regioselectivity of this oxidation, targeting either the N1 or N4 position, can be influenced by the choice of the oxidizing agent and the specific reaction conditions employed. The resulting N-oxide derivatives often exhibit altered polarity and solubility profiles, which can be advantageous for certain applications.

Reduction Reactions for Structural Diversification

Reduction of the lactam carbonyl group within the this compound structure provides a pathway to significant structural diversification. The use of potent reducing agents, such as lithium aluminum hydride (LiAlH4), can effectively reduce the amide functionality to an amine, yielding the corresponding 3,3-dimethyl-1,4-diazepane. This transformation alters the geometry and electronic nature of the heterocyclic ring, providing a more flexible and basic scaffold for further derivatization.

Alkylation and Acylation Strategies on Nitrogen and Carbon Centers

The nitrogen atoms of the this compound ring are primary targets for alkylation and acylation reactions, allowing for the introduction of a vast array of substituents.

N-Acylation: The N4-amine can also undergo acylation with acid chlorides or anhydrides to form amide derivatives. This introduces additional hydrogen bond acceptors and donors, potentially enhancing interactions with biological targets.

While less common, derivatization at the carbon centers is also feasible, offering further opportunities for structural modification.

Functional Group Interconversions for Analog Generation

The generation of diverse analogs can be further expanded through various functional group interconversions. For instance, a strategically introduced ester functionality on a derivative can be hydrolyzed to a carboxylic acid. This acid can then serve as a handle for subsequent modifications, such as amide bond formation or esterification with different alcohols. Similarly, the reduction of a nitro group to an amine opens up a plethora of synthetic possibilities, including diazotization and coupling reactions.

Synthesis of Structurally Diverse Analogs and Conjugates based on the this compound Framework

The synthetic methodologies described above have been successfully employed to construct a wide range of structurally diverse analogs and conjugates built upon the this compound framework. These efforts are often driven by the goal of exploring structure-activity relationships and optimizing the biological performance of this versatile scaffold.

The following table summarizes some of the key synthetic strategies used to generate diverse analogs:

Derivative Class Synthetic Transformation Reagents/Conditions Purpose of Derivatization
N-OxidesOxidationm-CPBA, H₂O₂To modify polarity and solubility
1,4-DiazepanesReductionLiAlH₄To increase structural flexibility and basicity
N4-Alkyl derivativesAlkylationAlkyl halides, baseTo modulate lipophilicity and steric properties
N4-Acyl derivativesAcylationAcid chlorides, anhydridesTo introduce hydrogen bonding motifs

These synthetic approaches enable the systematic exploration of the chemical space around the this compound core, facilitating the development of novel compounds with tailored properties.

Advanced Structural Characterization and Conformational Analysis of 3,3 Dimethyl 1,4 Diazepan 2 One

Single Crystal X-ray Diffraction (SC-XRD) Studies

SC-XRD has been instrumental in elucidating the precise atomic arrangement within the crystal lattice of this compound and its derivatives.

The solid-state molecular geometry of derivatives of 1,4-diazepan-2-one (B1253349) has been successfully determined through SC-XRD studies. For instance, in a derivative, the seven-membered 1,4-diazepane ring is a prominent feature. nih.goviucr.org The geometry around the nitrogen atoms within the ring can vary; for example, the sum of bond angles around one nitrogen atom can indicate a pyramidal geometry, while another may exhibit a more planar configuration. nih.goviucr.org

The seven-membered diazepine (B8756704) ring in derivatives of 3,3-Dimethyl-1,4-diazepan-2-one typically adopts a chair conformation. nih.goviucr.orgiucr.orgnih.govresearchgate.netresearchgate.net However, this chair conformation is often distorted. nih.gov The specific conformation and any distortions can be influenced by the nature and orientation of substituents on the ring. For example, in one derivative, the two methyl groups at the third position adopt axial and equatorial orientations. nih.goviucr.org The conformation of the diazepine ring can also be influenced by intermolecular forces, such as hydrogen bonding, within the crystal lattice. nih.gov In some instances, the presence of certain substituents can lead to other conformations, such as a boat conformation. researchgate.netnih.gov

The conformation of the seven-membered ring can be quantitatively described by puckering and asymmetry parameters. For a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one derivative, the puckering parameters have been calculated as Q_T = 0.721 (2) Å, q2 = 0.259 (2) Å, and q3 = 0.673 (2) Å. nih.goviucr.org The corresponding phase angles were determined to be φ(2) = -157.2 (4)° and φ(3) = 5.16 (14)°. nih.goviucr.org The spherical polar angle θ(2) was found to be 21.09 (13)°. nih.goviucr.org These parameters provide a precise quantitative description of the chair conformation of the 1,4-diazepane ring. The displacement of individual atoms from the least-squares plane of the ring further confirms the chair conformation. nih.goviucr.orgiucr.org

Detailed analysis of SC-XRD data allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular structure.

Table 1: Selected Bond Lengths for a 1,4-Diazepan-2-one Derivative

Atom 1 Atom 2 Length (Å)
N1 C2 1.475(3)
C2 C3 1.551(3)
C3 N4 1.471(3)
N4 C5 1.350(3)
C5 C6 1.517(3)
C6 C7 1.531(3)
C7 N1 1.472(3)
C5 O1 1.234(3)
C3 C31 1.530(3)
C3 C32 1.534(3)

Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

Table 2: Selected Bond Angles for a 1,4-Diazepan-2-one Derivative

Atom 1 Atom 2 Atom 3 Angle (°)
C7 N1 C2 114.5(2)
N1 C2 C3 112.5(2)
N4 C3 C2 112.9(2)
C5 N4 C3 123.5(2)
O1 C5 N4 122.1(2)
O1 C5 C6 120.9(2)
N4 C5 C6 117.0(2)
C7 C6 C5 113.8(2)
N1 C7 C6 111.9(2)

Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

Torsion angles are crucial for defining the conformation of the ring. For example, specific torsion angles can confirm the equatorial or axial positions of substituents. iucr.orgiucr.org In one case, the torsion angles N4—C3—C2—C21 of -166.89 (13)° and C5—C6—C7—C71B of 163.1 (4)° indicate that the 4-chlorophenyl rings are in equatorial positions. iucr.orgiucr.org

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.

Hydrogen bonds are significant in the crystal packing of 1,4-diazepan-2-one derivatives. mdpi.com Intermolecular N-H···O hydrogen bonds are commonly observed, often leading to the formation of dimers with an R²₂(8) graph-set motif. nih.goviucr.orgiucr.orgresearchgate.netresearchgate.net These dimers can be either homo-dimers or hetero-dimers. nih.gov In addition to the strong N-H···O interactions, weaker C-H···O hydrogen bonds also contribute to stabilizing the crystal structure. nih.goviucr.orgresearchgate.netresearchgate.net These interactions can link the molecules into more extensive one-, two-, or three-dimensional networks. nih.govnih.govresearchgate.net The geometry of these hydrogen bonds, including the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the D-H···A angle, has been precisely determined. nih.gov

Table 3: Hydrogen Bond Geometry for a 1,4-Diazepan-2-one Derivative

D-H···A d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)
N4B-H4B···O1A 0.86 2.13 2.985(2) 170

Data for t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one nih.gov

Characterization of Intermolecular Interactions in Crystal Lattices

Other Weak Non-Covalent Interactions

In the solid state, the crystal packing of this compound would be stabilized by a network of weak non-covalent interactions. Foremost among these are hydrogen bonds, which are expected to play a dominant role in the supramolecular assembly.

N-H···O=C Hydrogen Bonds: The most significant interaction would be the intermolecular hydrogen bond between the secondary amine proton (N-H at position 4) and the carbonyl oxygen atom (O=C at position 2) of a neighboring molecule. This interaction is a classic and strong hydrogen bonding motif that often dictates the primary structure of crystal packing in amide-containing compounds.

C-H···O Interactions: Weaker C-H···O hydrogen bonds are also anticipated. Protons on the methylene (B1212753) groups of the diazepane ring (at positions 5 and 7) and the methyl groups (at position 3) can act as weak hydrogen bond donors to the carbonyl oxygen, further stabilizing the crystal lattice.

Without experimental crystal structure data, the precise geometry, distances, and energies of these interactions for this compound cannot be quantified.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Interaction Quantification and Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires a known crystal structure determined through methods like X-ray diffraction. As there is no publicly available crystal structure for this compound, a Hirshfeld surface analysis and its corresponding 2D-fingerprint plots have not been reported.

Were such data available, it would provide a detailed quantitative breakdown of the intermolecular contacts, showing the relative contributions of H···H, H···O/O···H, and H···N/N···H interactions to the total Hirshfeld surface area, thereby offering a precise picture of the crystal packing forces.

Determination of Crystal Void Volume

The crystal void volume is the empty space within a crystal lattice not occupied by the electron density of the molecules. It is calculated from single-crystal X-ray diffraction data. This analysis provides insights into the efficiency of molecular packing and can influence material properties such as stability and mechanical strength. Due to the absence of a reported crystal structure for this compound, its crystal void volume has not been determined.

Solution-State Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not widely published, a comprehensive analysis has been performed on its closely related quaternary ammonium (B1175870) salt, 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride . researchgate.netmdpi.comnih.govresearchgate.net The spectroscopic data for this salt provides significant insight into the chemical environment of the core diazepanone ring structure. The spectra were recorded in deuterium (B1214612) oxide (D₂O).

The ¹H NMR spectrum confirms the presence of all expected proton environments. The gem-dimethyl groups at position 3 appear as a sharp singlet, indicating their chemical equivalence. The protons on the ethylenediamine (B42938) fragment of the ring appear as two distinct triplets, consistent with coupling between the adjacent, non-equivalent methylene groups at positions 5 and 6. The methylene group at position 2, adjacent to the quaternary nitrogen and the carbonyl group, appears as a singlet.

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carbonyl carbon, the quaternary carbon, the two gem-dimethyl carbons, and the three unique methylene carbons of the ring. The chemical shift of the carbonyl carbon appears significantly downfield, as expected.

The detailed assignment of the chemical shifts from this study is presented below.

Table 1: ¹H NMR Spectroscopic Data for 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride in D₂O

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
3.90 s 2H - C(2)H₂
3.48 t 2H 6.1 C(6)H₂
3.25 t 2H 6.1 C(5)H₂
3.23 s 6H - C(3)-(CH₃)₂

s = singlet, t = triplet

Table 2: ¹³C NMR Spectroscopic Data for 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride in D₂O

Chemical Shift (δ, ppm) Assignment
170.0 C(3) (C=O)
71.1 C(2)
69.6 C(7)
55.9 C(5)
42.2 C(8,9) (gem-dimethyl)
27.2 C(6)

Note: The carbon numbering in the source publication (C2-C9) differs from standard IUPAC nomenclature but has been mapped to the corresponding positions for clarity. researchgate.net

This detailed NMR data is crucial for confirming the molecular structure and can be used as a benchmark for assessing the isomeric purity of synthesized batches of this compound and its derivatives.

Dynamic NMR for Conformational Dynamics and Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics and exchange processes in molecules like this compound. researchgate.net The seven-membered diazepane ring is inherently flexible and can exist in various conformations, such as chair and boat forms. These conformations are often in rapid equilibrium at room temperature, leading to averaged signals in a standard NMR spectrum.

By varying the temperature, DNMR experiments can "freeze out" these conformations, allowing for the study of their individual structures and the energy barriers associated with their interconversion. acs.orgnih.gov For instance, as the temperature is lowered, the rate of ring inversion in the diazepane ring slows down. This can lead to the broadening and eventual splitting of NMR signals, a phenomenon known as coalescence. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational exchange can be calculated. This provides quantitative information about the stability of different conformers and the flexibility of the diazepane ring system. researchgate.net In some cases, low-temperature NMR studies have been used to determine the stable solution conformations of related diazepine derivatives. nih.gov

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed connectivity and spatial relationships within the this compound molecule. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons on adjacent carbons in the diazepane ring, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.edu This is crucial for assigning the ¹³C signals based on their attached protons. For example, the signals of the two methyl carbons at the C3 position would be correlated with the signals of their respective methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu This is critical for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal through-space interactions between the axial and equatorial methyl groups at the C3 position and other protons on the diazepane ring, providing insights into the ring's conformation. researchgate.net

A summary of the application of these 2D NMR techniques is presented in the table below.

2D NMR Technique Information Gained for this compound
COSY Identifies ¹H-¹H spin-spin coupling networks within the diazepane ring.
HSQC Correlates each proton with its directly attached carbon atom.
HMBC Shows long-range ¹H-¹³C correlations, confirming connectivity and assigning quaternary carbons.
NOESY Reveals through-space proximity of protons, aiding in conformational and stereochemical analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state. nih.govscifiniti.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the C=O (amide) stretching vibration. nih.govmdpi.com The N-H stretching vibration of the secondary amine would typically appear as a band in the 3200-3400 cm⁻¹ region. The presence and shape of this band can be indicative of hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. scifiniti.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C=O stretch, while strong in the IR, would likely show a weaker band in the Raman spectrum. nih.gov Conversely, C-C and C-N stretching vibrations within the diazepane ring might be more prominent in the Raman spectrum.

Conformational changes in the diazepane ring can lead to subtle shifts in the positions and intensities of vibrational bands. researchgate.net By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to assign specific vibrational modes to different conformations and gain a more detailed understanding of the molecule's structure. scifiniti.commdpi.comnepjol.info

A table summarizing the expected key vibrational frequencies is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide C=OStretching1650 - 1690
Amine N-HStretching3200 - 3400
Alkane C-HStretching2850 - 3000
Methyl C-HBending~1375 and ~1450

High-Resolution Mass Spectrometry (HRMS/HR-ESIMS) for Exact Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a definitive technique for confirming the elemental composition of this compound. mdpi.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). lcms.czmdpi.com

By measuring the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), it is possible to determine a unique molecular formula. mdpi.com This is a crucial step in the characterization of a newly synthesized compound, as it provides unambiguous confirmation of its identity. The high resolution also allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure. For this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules or radicals from the diazepane ring.

Technique Information Provided
HRMS (e.g., HR-ESIMS) Provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ufg.br The absorption of UV or visible light excites an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the primary chromophore is the amide group (-C=O)-N-. This group can undergo an n → π* transition, where a non-bonding electron from the oxygen or nitrogen atom is promoted to the antibonding π* orbital of the carbonyl group. lumenlearning.comupi.edu This transition is typically weak and occurs at a relatively long wavelength in the UV region. A stronger π → π* transition, involving the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group, would be expected at a shorter wavelength. libretexts.org

The position and intensity of these absorption bands can be influenced by the solvent polarity. While not as structurally informative as NMR or MS for this particular compound, UV-Vis spectroscopy can be a useful complementary technique for characterization. researchgate.net

Transition Type Expected Wavelength Region Relative Intensity
n → πLonger UV wavelengthWeak
π → πShorter UV wavelengthStrong

Computational Chemistry and Theoretical Investigations of 3,3 Dimethyl 1,4 Diazepan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the properties of many-electron systems. nih.govufp.pt It is frequently employed to study derivatives of 1,4-diazepane, providing a balance between accuracy and computational cost. royalsocietypublishing.orgnih.gov Methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are standard for optimizing molecular geometries and predicting a range of molecular properties. nih.goviucr.orgresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For cyclic systems like the 1,4-diazepane ring, this process is crucial for identifying the lowest energy conformation.

Theoretical studies on related substituted 1,4-diazepan-5-one (B1224613) derivatives have shown that the seven-membered diazepine (B8756704) ring predominantly adopts a chair conformation. nih.goviucr.orgresearchgate.netnih.gov In a detailed study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations at the B3LYP/6-31G(d,p) level successfully predicted this chair conformation, which was confirmed by X-ray crystallography. nih.goviucr.orgiucr.org The calculations revealed specific puckering parameters and torsion angles that define the ring's shape. nih.goviucr.org For instance, in this substituted analog, one methyl group at the C3 position was found to occupy an axial position, while the other adopted an equatorial orientation. researchgate.netnih.gov

The accuracy of these theoretical models is often validated by comparing calculated geometric parameters (bond lengths and angles) with experimental data from X-ray diffraction. As shown in the table below for a substituted analog, the theoretical values are generally in good agreement with the experimental ones, with minor deviations attributable to the difference between the gaseous phase of the calculation and the solid state of the experiment. nih.gov

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

ParameterBond/AngleExperimental (X-ray) (Å/°)Theoretical (DFT) (Å/°)
Bond Length C2-N11.4751.469
C3-N41.4681.465
C7-N11.4621.461
Bond Angle C7-N1-C2115.1114.8
C5-N4-C3122.9121.5
Torsion Angle N4-C3-C2-N155.454.9
C2-C3-N4-C5-81.2-80.7

Data sourced from a study on a substituted diazepanone derivative and is illustrative of the method's accuracy. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and polarizability. researchgate.net A large energy gap suggests high stability and low reactivity. iucr.org

For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations determined the HOMO and LUMO energies to be -6.4148 eV and -0.7333 eV, respectively. iucr.orgnih.gov This results in a significant energy gap of 5.6815 eV, implying that the molecule is chemically hard and less polarizable. iucr.orgnih.gov Analysis of the orbital distributions for this analog showed that the HOMO's electron density is mainly located on the diazepanone ring and one of the phenyl rings, whereas the LUMO's density is delocalized over the other phenyl ring. iucr.orgresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other species. The MEP surface is color-coded, with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net

In computational studies of a substituted diazepanone, the MEP surface revealed a significant region of negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions. researchgate.net Conversely, other areas of the molecule showed less electron density. researchgate.net Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These parameters provide quantitative measures of a molecule's reactivity and stability. Key descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S). iucr.orgnih.gov

Using the energies from the 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one analog (IP = -E_HOMO and EA = -E_LUMO), these parameters were calculated as follows:

Table 2: Calculated Chemical Reactivity Parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

ParameterFormulaCalculated Value (eV)
HOMO Energy E_HOMO-6.4148
LUMO Energy E_LUMO-0.7333
Energy Gap ΔE = E_LUMO - E_HOMO5.6815
Ionization Potential IP = -E_HOMO6.4148
Electron Affinity EA = -E_LUMO0.7333
Electronegativity χ = (IP + EA) / 23.5740
Chemical Hardness η = (IP - EA) / 22.8407
Chemical Softness S = 1 / (2η)0.1760

Data sourced from a study on a substituted diazepanone derivative. iucr.orgnih.gov

Spectroscopic Property Predictions and Comparative Analysis with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations predict the frequencies of vibrational modes within the molecule, which correspond to the absorption bands seen in experimental spectra. Comparing the calculated and experimental spectra serves as a powerful method for structural verification. nih.govmdpi.com

A study on 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride, a quaternary salt of the target compound, demonstrated excellent agreement between the experimental FTIR and Raman spectra and the spectra calculated using the B3LYP method. nih.govmdpi.com The characteristic stretching vibration of the cyclic carbonyl group (ν(C=O)) was observed experimentally in the FTIR spectrum as a strong band at 1687 cm⁻¹ and was predicted computationally. nih.govresearchgate.net Similarly, the N-H stretching vibrations were identified in the 3170-3080 cm⁻¹ region. nih.gov

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies for 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride

Vibrational ModeExperimental FTIR (cm⁻¹)Experimental Raman (cm⁻¹)
ν(N-H) 3170-3080-
ν(C=O) 16871671

Data sourced from a study on a quaternary salt of the title compound. nih.gov

This strong correlation between theoretical predictions and experimental results underscores the reliability of computational chemistry in characterizing the structural and vibrational properties of 3,3-Dimethyl-1,4-diazepan-2-one and its derivatives. nih.govmdpi.com

NMR Chemical Shift Predictions (e.g., using the GIAO/B3LYP Approach)

There is no published data found on the theoretical prediction of 1H and 13C NMR chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional or other computational approaches. Such studies are valuable for correlating theoretical structures with experimental spectroscopic data, aiding in structural elucidation and conformational analysis. The application of these methods to the title compound would require a dedicated computational study to be performed.

Advanced Analysis of Non-Covalent Interactions via Quantum Chemical Methods (e.g., Atoms In Molecules (AIM) Theory)

A detailed analysis of the non-covalent interactions within the molecular structure of this compound using quantum chemical methods like the Atoms In Molecules (AIM) theory has not been reported. AIM analysis is instrumental in identifying and characterizing intramolecular and intermolecular hydrogen bonds, van der Waals interactions, and other non-covalent forces that govern the molecule's conformation and crystal packing. While studies on related diazepanones have utilized Hirshfeld surface analysis to understand crystal packing, specific AIM data for this compound is absent from the current body of scientific literature.

Molecular Dynamics Simulations for Dynamic Conformational Behavior in Different Environments

Information regarding the dynamic conformational behavior of this compound in various environments, as studied by molecular dynamics (MD) simulations, is not available. MD simulations would provide crucial insights into the flexibility of the seven-membered diazepanone ring, the accessible conformations in solution, and the influence of solvent on its structural dynamics. While MD simulations have been employed for other diazepam derivatives to understand their binding to receptors, similar investigations have not been published for this compound.

Future Research Directions and Emerging Opportunities for 3,3 Dimethyl 1,4 Diazepan 2 One

Development of Novel and Highly Efficient Synthetic Methodologies

Future efforts should focus on the development of more atom-economical and environmentally benign synthetic strategies. This could include the exploration of one-pot reactions, catalytic methods, and the use of green solvents. For instance, the development of a catalytic asymmetric synthesis would be a significant advancement, providing enantiomerically pure forms of the compound for biological evaluation.

Table 1: Potential Synthetic Strategies for 3,3-Dimethyl-1,4-diazepan-2-one

Synthetic ApproachPotential AdvantagesKey Challenges
One-Pot Tandem Reactions Reduced workup steps, improved efficiency, and lower solvent consumption.Optimization of reaction conditions for multiple sequential steps.
Catalytic Asymmetric Synthesis Access to enantiomerically pure compounds, crucial for studying biological activity.Development of suitable chiral catalysts and ligands.
Microwave-Assisted Synthesis Accelerated reaction times and potentially higher yields.Scale-up limitations and the need for specialized equipment.
Flow Chemistry Enhanced safety, precise control over reaction parameters, and ease of scalability.Initial setup costs and optimization of flow parameters.

Application of Advanced Spectroscopic Characterization Techniques for Real-Time Analysis

A thorough understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is essential for process optimization. Advanced spectroscopic techniques can provide invaluable real-time insights into these processes.

Future research should leverage Process Analytical Technology (PAT) tools such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy. These techniques allow for the continuous monitoring of reactant consumption and product formation, providing a detailed kinetic profile of the reaction. Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), will be instrumental in unambiguously confirming the structure of the final compound and any intermediates.

Enhanced Integration of Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational modeling and experimental work offers a powerful approach to understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict the compound's conformational preferences, electronic properties, and spectroscopic signatures.

Molecular dynamics (MD) simulations can provide insights into the compound's behavior in different solvent environments and its potential interactions with biological macromolecules. By comparing computational predictions with experimental data, a more comprehensive and validated understanding of the molecule's behavior can be achieved. This integrated approach can guide the rational design of new derivatives with tailored properties.

Exploration of Undiscovered Biological Target Classes and Interaction Networks

The 1,4-diazepanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A critical future direction is the systematic screening of this compound against a diverse panel of biological targets to uncover novel therapeutic applications.

High-throughput screening (HTS) campaigns against various enzyme classes, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected biological activities. Subsequent hit-to-lead optimization studies, guided by structure-activity relationship (SAR) analysis, could then be undertaken to develop potent and selective modulators of these targets. Chemoproteomics approaches could also be employed to identify the direct cellular targets of the compound, further elucidating its mechanism of action.

Design and Synthesis of Next-Generation 1,4-Diazepanone-Based Molecular Probes and Tools

The development of molecular probes derived from this compound represents a significant opportunity for advancing our understanding of biological systems. These probes can be designed to incorporate reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers.

Fluorescently labeled analogs of this compound could be used to visualize its subcellular localization and track its interactions with target proteins in living cells using advanced microscopy techniques. Biotinylated probes could be employed for affinity purification of target proteins, while photo-crosslinking agents could be used to covalently label and identify binding partners. The creation of these sophisticated chemical tools will be invaluable for dissecting the intricate biological pathways in which this compound may be involved.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,3-Dimethyl-1,4-diazepan-2-one, and what mechanistic considerations govern these routes?

  • Answer: The compound can be synthesized via Schmidt rearrangement from cyclic ketones, such as piperidin-4-one derivatives, under acidic conditions. Key steps include the generation of an acylium ion intermediate, followed by nitrene insertion and ring expansion to form the seven-membered diazepanone ring. Reaction progress should be monitored using NMR spectroscopy to confirm intermediates and LC-MS for purity validation .

Q. How is X-ray crystallography utilized to determine the molecular conformation and crystal packing of this compound?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard for resolving bond lengths, angles, and torsion angles. For example, studies on analogous diazepanones reveal non-planar ring puckering and hydrogen bonding patterns. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts, and graph set analysis (e.g., Etter’s rules) interprets hydrogen-bonded supramolecular motifs .

Advanced Research Questions

Q. What computational approaches are recommended to analyze the puckering dynamics and conformational flexibility of the diazepane ring?

  • Answer: Cremer-Pople puckering coordinates (q, θ, φ) quantify out-of-plane displacements for seven-membered rings. Molecular dynamics (MD) simulations or density functional theory (DFT) can model puckering energetics. For example, relaxed potential energy surface (PES) scans using Gaussian or ORCA software reveal low-energy conformers, while QTAIM analysis identifies critical hydrogen bonds stabilizing specific puckered states .

Q. How do hydrogen bonding networks and π-π interactions influence the supramolecular assembly of this compound in crystalline phases?

  • Answer: Graph set analysis (e.g., R₂²(8) motifs) categorizes hydrogen bonds (N–H⋯O=C) and C–H⋯π interactions. Synchrotron XRD data paired with Hirshfeld surface analysis (CrystalExplorer) quantify interaction contributions. For instance, studies on related diazepanones show that steric effects from 3,3-dimethyl groups disrupt planar packing, favoring helical or zigzag arrangements .

Q. What experimental and theoretical strategies resolve contradictions between observed spectroscopic data (e.g., NMR, IR) and computational predictions?

  • Answer: Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Use variable-temperature NMR to detect conformational exchange. IR frequency mismatches can be addressed via scaled DFT vibrational calculations (e.g., B3LYP/6-31G*). Cross-validation with solid-state IR or Raman spectroscopy clarifies environmental effects .

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives in receptor binding assays?

  • Answer: Pharmacophore modeling (MOE, Schrödinger) identifies critical functional groups for receptor interaction. Radioligand displacement assays (e.g., melanocortin MC₅ receptor studies) quantify binding affinity (Kᵢ). Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes, while mutational analysis validates key residues involved in ligand recognition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.